Condensation Reactions: The aldehyde group readily participates in condensation reactions with various amines, hydrazines, and active methylene compounds. For example, paper [] describes the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with 6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide, a reaction relevant to the reactivity of the aldehyde group in 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde.
Applications
Medicinal Chemistry: The compound could be used to synthesize novel drug candidates targeting various diseases. For example, paper [] describes the development of a triazolopyrazine c-Met inhibitor with potent anti-tumor activity, showcasing the potential of pyrazole-containing compounds as anticancer agents.
Compound Description: This compound serves as a versatile precursor in synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []
Relevance: While not directly containing the benzaldehyde moiety, this compound shares the core structure of a substituted pyrazole ring with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The research highlights the reactivity of pyrazole derivatives, offering potential insights into the chemical behavior of the target compound. []
Compound Description: Volitinib is a potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. It is currently undergoing clinical development for cancer treatment. []
Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The presence of this shared moiety in a clinically relevant c-Met inhibitor suggests the potential for the target compound or its derivatives to exhibit similar biological activities. []
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, demonstrating high selectivity over wild-type EGFR. []
Relevance: This compound also shares the 1-methyl-1H-pyrazol-4-yl substituent with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The presence of this common substructure in another clinically relevant compound (EGFR inhibitor) further emphasizes the potential of the target compound or its derivatives for medicinal chemistry applications. []
Compound Description: This compound was synthesized and evaluated for its inhibitory potency against selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []
Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, highlighting this moiety's recurrence in molecules investigated for their kinase inhibitory potential. []
Compound Description: This compound is an analog of TAS-116, a selective inhibitor of HSP90α and HSP90β, showing potent antitumor effects in an NCI-H1975 xenograft mouse model. []
Relevance: Similar to the target compound, this molecule features a benzamide group. Additionally, both compounds possess the 1-methyl-1H-pyrazol-4-yl substituent. The presence of these structural similarities, especially the shared benzamide moiety, suggests a potential for comparable biological activity and binding affinities. []
Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants, demonstrating selectivity over wild-type EGFR. It is currently under evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC. []
Relevance: This compound features a 3-methoxy-1-methyl-1H-pyrazol-4-yl substituent, closely resembling the 1-methyl-1H-pyrazol-4-yl group present in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. []
Relevance: Like the target compound and compound 5, this molecule also contains the 1-methyl-1H-pyrazol-4-yl substituent. The recurrent appearance of this specific pyrazole derivative in various biologically active compounds suggests its significance in influencing pharmacological activity. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing evaluation in a phase 2 clinical study for Cushing's syndrome. []
Relevance: This compound includes a 1-methyl-1H-pyrazol-4-yl group as a sulfonyl substituent. While not directly attached to the core structure like in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, the presence of this moiety highlights its potential utility in developing GR-targeting agents. []
Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity, currently in early clinical development. []
Relevance: This compound features a 1-methyl-1H-pyrazol-5-yl substituent. While this moiety is a regioisomer of the 1-methyl-1H-pyrazol-4-yl group present in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, its presence in an ERK inhibitor suggests the potential for exploring regioisomeric variations of the target compound for their biological activities. []
Compound Description: MK-8033 is a specific dual c-Met/Ron kinase inhibitor with preferential affinity for the activated state of c-Met, currently under investigation as a cancer treatment. []
Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, further demonstrating the relevance of this moiety in designing kinase inhibitors. []
Compound Description: The paper primarily focuses on reporting the crystal structure of this compound, obtained through single-crystal X-ray diffraction. []
Relevance: While its biological activity is not discussed, this compound shares the 1-methyl-1H-pyrazol-4-yl substituent with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The structural information on this compound could be valuable for understanding the conformational preferences of the shared moiety. []
Compound Description: LQFM032 exhibits anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways, as demonstrated in various behavioral tests. []
Relevance: This compound shares the 1-phenyl-1H-pyrazol-4-yl moiety with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, differing only in the substituent on the pyrazole nitrogen (methyl vs. piperazinylethyl). This structural similarity suggests that exploring variations in the N-substituent of the target compound could lead to derivatives with modified pharmacological profiles, particularly in the realm of anxiolytic activity. []
Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor, identified as a clinical candidate for schizophrenia treatment. []
Relevance: While not sharing the same substitution pattern, this compound contains a 1-methyl-1H-pyrazol-3-yl moiety, highlighting the potential for exploring different substitution patterns around the pyrazole ring in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde to achieve diverse biological activities. []
Compound Description: The paper describes an environmentally benign synthesis of this compound using an ionic liquid (ethylammonium nitrate) as a solvent. []
Relevance: This compound, while not directly containing a benzaldehyde group, showcases the incorporation of a 1,3-diphenyl-1H-pyrazol-4-yl unit into a larger conjugated system. This example might inspire synthetic strategies for modifying 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde to create more complex molecules with potentially altered properties. []
Compound Description: This compound's crystal structure is reported, revealing the formation of dimeric units through N—H⋯O and C—H⋯O hydrogen bonds. []
Relevance: This compound features a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, structurally similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The structural insights regarding hydrogen bonding patterns in this compound could be informative for understanding the intermolecular interactions of the target compound. []
Compound Description: A catalyst-free combinatorial library of these chromene derivatives was developed through a four-component reaction in water, highlighting their potential for diverse biological activities. []
Relevance: Although lacking the benzaldehyde moiety, these compounds showcase the incorporation of a 5-hydroxy-3-methyl-1H-pyrazol-4-yl group within a bioactive scaffold. This example suggests the potential for derivatizing 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde to incorporate similar heterocyclic frameworks for exploring novel biological applications. []
Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor demonstrating enhanced antitumor activity in combination with the approved EGFR inhibitor, osimertinib, in a preclinical NSCLC xenograft model. []
Relevance: This compound features a 3-methoxy-1-methyl-pyrazol-4-yl substituent, similar to the one found in compound 7. The presence of this group in a clinically relevant JAK1 inhibitor suggests that modifications to the target compound, particularly incorporating similar substitutions on the pyrazole ring, could lead to potent kinase inhibitors. []
Compound Description: This entry refers to a series of hybrid molecules incorporating a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit with various fused 1,4-dihydropyridines. These hybrids were synthesized and characterized, although their biological activities are not explicitly mentioned. []
Relevance: These compounds share the 1-phenyl-1H-pyrazol-3-yl moiety with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This structural similarity suggests a potential for exploring similar hybridization strategies with the target compound to generate diverse chemical entities for biological evaluation. []
Compound Description: This compound's crystal structure, molecular structure, DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking studies have been reported, indicating its potential for biological applications. []
Relevance: While lacking the benzaldehyde moiety, this compound incorporates a 3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl unit within its structure. This example highlights the versatility of substituted pyrazoles in medicinal chemistry and their potential for engaging in diverse intermolecular interactions. []
Compound Description: This entry encompasses two isostructural compounds, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These compounds were synthesized and their crystal structures were determined. []
Relevance: These compounds contain a 4,5-dihydro-1H-pyrazol-1-yl core, a reduced form of the pyrazole ring found in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This structural comparison highlights the potential for exploring both aromatic and partially saturated pyrazole derivatives of the target compound for diverse biological activities. []
Compound Description: An efficient, green synthesis of these compounds was achieved using a WO3/ZrO2 heterogeneous catalyst under solvent-free conditions. []
Relevance: These compounds incorporate a 3-aryl-1-phenyl-1H-pyrazol-4-yl moiety, similar to the 1-methyl-1H-pyrazol-4-yl group in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This structural similarity suggests that the target compound could be used as a building block for synthesizing structurally related pyrimidine derivatives with potentially interesting biological properties. []
Compound Description: This entry refers to a series of N-phenylpyrazolyl aryl methanone derivatives containing arylthio, arylsulfinyl, or arylsulfonyl groups. These compounds exhibited favorable herbicidal and insecticidal activities. []
Relevance: Similar to compound 5, these molecules feature a benzophenone moiety. Furthermore, they incorporate a 3-methyl-1-phenyl-1H-pyrazol-4-yl unit, closely resembling the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This combination of structural similarities suggests that exploring benzophenone derivatives of the target compound, especially those with sulfur-containing substituents on the pyrazole ring, could lead to compounds with potential agricultural applications. []
Compound Description: H2DMPMB is a flexible, bis(pyrazolato)-based ligand used to fabricate metal–organic frameworks (MOFs) with late transition metals. These MOFs displayed high thermal stability. []
Relevance: This ligand features two 3,5-dimethyl-1H-pyrazol-4-yl units linked by a biphenyl spacer. While not directly comparable to 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, H2DMPMB demonstrates the utility of incorporating substituted pyrazoles into larger molecular architectures for materials science applications. []
Compound Description: This compound served as a versatile precursor for synthesizing various heterocycles, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines. []
Relevance: This compound features a 5-methyl-1-phenyl-1H-pyrazol-4-yl group, similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, highlighting the potential of the target compound as a starting point for synthesizing diverse heterocyclic compounds. []
Compound Description: This entry describes a series of hybrid compounds possessing both pyrazole and benzodiazepine heterocycles, synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activity against various bacterial and fungal strains. []
Relevance: These compounds highlight the successful incorporation of a 1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl moiety, structurally similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, into a benzodiazepine framework to achieve notable antimicrobial activity. This example suggests the potential for exploring similar hybridization strategies with the target compound for developing novel antimicrobial agents. []
Compound Description: This entry describes two isostructural compounds containing a 5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety. Their crystal structures were determined, revealing the formation of sheets through C—H⋯N and C—H⋯O hydrogen bonds. []
Relevance: These compounds feature a 5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl unit, closely related to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. The structural information regarding their hydrogen bonding patterns could be relevant for understanding the intermolecular interactions of the target compound and its derivatives. []
Compound Description: A series of these compounds were synthesized via a microwave-assisted Vilsmeier reaction and evaluated for their antimicrobial activity. Some of the synthesized compounds exhibited promising activity against pathogenic bacteria and fungi. []
Relevance: These compounds incorporate a 1,3-diphenyl-1H-pyrazol-4-yl moiety, similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, demonstrating the potential of incorporating this structural motif into diverse heterocyclic systems for developing novel antimicrobial agents. []
Compound Description: This compound is a versatile synthon used to synthesize various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, [, , ]triazolo[1,5-a]pyrimidine, and thieno[2,3-b]pyridines. []
Relevance: This compound contains a 5-methyl-1-phenyl-1H-pyrazol-4-yl group, similar to the core structure of 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This highlights the potential of the target compound as a starting point for synthesizing a variety of heterocyclic compounds. []
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with good plasma exposure and blood-brain barrier permeability in rats. It showed significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []
Relevance: While not containing the benzaldehyde moiety, this compound features a 1-ethyl-1H-pyrazol-4-yl group, a close analog to the 1-methyl-1H-pyrazol-4-yl group in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This structural similarity emphasizes the potential for exploring N-alkylated pyrazole derivatives of the target compound for developing novel therapeutics, particularly in the area of neurological disorders. []
Compound Description: These derivatives were designed, synthesized, and evaluated as BRAFV600E inhibitors. Among them, compound 10a showed the most potent inhibitory activity against A375, WM266.4, and BRAFV600E in vitro, exhibiting high selectivity. []
Relevance: This compound class shares a structural similarity with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, with both incorporating a benzaldehyde moiety. The discovery of potent BRAFV600E inhibitors within this class suggests that exploring modifications around the benzaldehyde group in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde could lead to compounds with anti-cancer potential. []
Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in fatty acid elongation. It showed promising results in reducing the elongation index of fatty acids in hepatocytes and mouse livers, suggesting its potential as a therapeutic target for metabolic disorders like diabetes. []
Relevance: This compound contains a 5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, highlighting the significance of this structural motif in medicinal chemistry and its potential for developing treatments for metabolic diseases. []
Compound Description: This series of compounds act as mixed CCK-A/CCK-B ligands, displaying anxiolytic and antidepressant-like effects in behavioral pharmacology assays. []
Relevance: These compounds contain a 5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl moiety, which is structurally similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, albeit with different substituents. This suggests that modifying the substituents on the pyrazole ring of the target compound could lead to compounds with altered pharmacological profiles, potentially targeting CCK receptors and exhibiting anxiolytic or antidepressant activities. []
Compound Description: These two compounds, with closely related structures, exhibit distinct hydrogen-bonding patterns in their crystal structures, highlighting the impact of subtle structural variations on intermolecular interactions. []
Relevance: Both compounds contain a 3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. While their specific biological activities are not discussed, their distinct hydrogen-bonding patterns offer insights into the potential for 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde and its derivatives to engage in diverse intermolecular interactions, which could be crucial for their biological activities. []
Compound Description: These two series of coumarin derivatives were synthesized and screened for their antimicrobial activities. []
Relevance: These compounds incorporate a 3-aryl-1-phenyl-1H-pyrazol-4-yl moiety, similar to the pyrazole core in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. Although their specific antimicrobial activities are not detailed, their synthesis and evaluation highlight the potential of using 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde as a starting point for developing novel antimicrobial agents. []
Compound Description: This compound was synthesized with high yield and its structure was confirmed by X-ray diffraction and spectral analyses. []
Relevance: This compound features a 1-phenyl-1H-pyrazol-4-yl moiety, similar to the core structure of 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This structural similarity suggests that 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde could also be used as a synthon for similar reactions to generate diverse heterocyclic compounds. []
4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines and 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones
Compound Description: These two series of compounds, dihydropyridines and dihydropyrimidinones, were synthesized and evaluated for their antimicrobial activity. Some of these compounds displayed good antimicrobial activity. []
Relevance: Both compound series contain a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, highlighting the potential of incorporating this structural motif, similar to the core of 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, into various heterocyclic systems for developing antimicrobial agents. []
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles
Compound Description: These two series of novel thiazole derivatives were synthesized in high yields, and the structures of six representative compounds were confirmed by X-ray crystallography. []
Relevance: These compounds contain a 4,5-dihydro-1H-pyrazol-1-yl core, a reduced form of the pyrazole ring found in 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde. This structural comparison highlights the potential for exploring both aromatic and partially saturated pyrazole derivatives of the target compound for diverse biological activities. []
Compound Description: These two pyrazoline derivatives, MPP (a mixed CCK antagonist) and MPM (a CCK1 selective antagonist), demonstrated antidepressant and anxiolytic effects in rats and reversed stress-induced dendritic atrophy in hippocampal CA3 pyramidal neurons. []
Relevance: Both compounds share a structural resemblance with 4-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde, incorporating a pyrazole ring. Their notable effects on stress and anxiety suggest that exploring modifications around the target compound's pyrazole ring could lead to derivatives with potential as therapeutic agents for mood disorders. []
Compound Description: This series of compounds was designed as tubulin polymerization inhibitors. Compound 7d exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, induced apoptosis, and arrested cells in the G2/M phase. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.